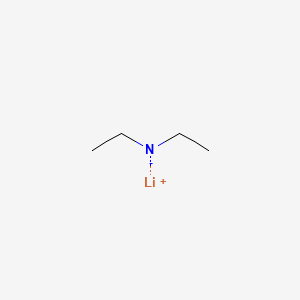

Lithium diethylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;diethylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNJTQYTRPXLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[N-]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002077 | |

| Record name | Lithium N-ethylethanaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium diethylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

816-43-3 | |

| Record name | Lithium diethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium N-ethylethanaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium diethylamide synthesis from n-butyllithium and diethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lithium diethylamide (LiDEA) through the reaction of n-butyllithium (n-BuLi) with diethylamine. It covers the core chemical principles, detailed experimental protocols, safety considerations, and data presentation relevant to professionals in research and drug development.

Introduction

This compound is a strong, non-nucleophilic base commonly used in organic synthesis for deprotonation reactions. Its synthesis from n-butyllithium and diethylamine is a straightforward acid-base reaction that yields the desired lithium amide and butane as a byproduct. The reaction is typically performed in an inert atmosphere due to the pyrophoric nature of n-butyllithium.

Reaction Principle and Stoichiometry

The synthesis of this compound is an acid-base reaction where n-butyllithium acts as a superbase to deprotonate diethylamine.[1] The lone pair of electrons on the nitrogen atom of diethylamine makes the proton attached to it acidic enough to be abstracted by the highly basic butyl anion from n-butyllithium.

The balanced chemical equation for this reaction is:

C₄H₉Li + (C₂H₅)₂NH → (C₂H₅)₂NLi + C₄H₁₀ [1]

This reaction proceeds with a 1:1 stoichiometric ratio of n-butyllithium to diethylamine. In practice, a slight excess of diethylamine is sometimes used to ensure the complete consumption of the n-butyllithium.

Physicochemical Data of Reactants

A summary of the key physical and chemical properties of the reactants is provided in the table below for easy reference.

| Property | n-Butyllithium (in Hexane) | Diethylamine |

| Formula | C₄H₉Li | (C₂H₅)₂NH |

| Molar Mass | 64.06 g/mol | 73.14 g/mol |

| Appearance | Colorless to pale yellow solution | Colorless liquid |

| Boiling Point | ~68 °C (Hexane) | 55.5 °C |

| Density | ~0.68 g/mL (for 2.5 M solution in hexanes) | 0.707 g/mL |

| pKa of conjugate acid | ~50 (Butane) | ~36 |

Experimental Protocol

This section details the methodology for the in situ preparation and use of this compound. This method is common for laboratory-scale reactions where the immediate use of the freshly prepared base is desired.

Materials:

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Diethylamine (anhydrous)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.

-

Syringes and needles (oven-dried)

-

Ice bath

Procedure:

-

Inert Atmosphere: Assemble the reaction flask and flame-dry it under a vacuum, then backfill with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Addition: To the reaction flask, add anhydrous diethyl ether or THF via a syringe. Cool the flask to 0 °C using an ice bath.

-

Add diethylamine to the cooled solvent via a syringe.

-

Reaction: Slowly add the n-butyllithium solution dropwise to the stirred diethylamine solution at 0 °C. The addition of n-butyllithium is exothermic, and slow addition is crucial to maintain the temperature.

-

Completion: After the addition is complete, stir the mixture at 0 °C for approximately 30 minutes to ensure the reaction goes to completion. The resulting solution of this compound is then ready for use in subsequent reaction steps.

Note: For the isolation of solid this compound, the solvent and the volatile byproduct (butane) can be removed under vacuum. However, it is most commonly prepared and used in solution.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air and reacts violently with water.[2][3][4] It should only be handled under an inert atmosphere by trained personnel. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

-

Diethylamine: This is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and avoid inhalation of vapors.

-

This compound: As a strong base, it is corrosive and will react with moisture. Handle the solution under an inert atmosphere. In case of spills, do not use water. Smother the spill with dry sand or another appropriate absorbent.

Data Presentation

Quantitative data for the synthesis of this compound is primarily concerned with the yield and purity of the resulting base solution. The yield is typically assumed to be quantitative for in situ preparations when a slight excess of diethylamine is used. The concentration of the prepared this compound solution can be determined by titration if needed.

| Parameter | Value/Observation |

| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF), Hexane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | ~30 minutes for completion |

| Typical Yield | Quantitative (for in situ use) |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound from n-Butyllithium and Diethylamine.

Experimental Workflow

References

An In-depth Technical Guide to the Physical Properties and Solubility of Lithium Diethylamide in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of lithium diethylamide and its solubility characteristics in tetrahydrofuran (THF). Due to the reactive and air-sensitive nature of this organolithium reagent, detailed and reliable physical data can be sparse in the literature. This guide consolidates available information, highlighting the complexities of its solution behavior, and provides detailed experimental protocols for its synthesis and solubility determination.

Physical Properties of this compound

This compound is a strong, non-nucleophilic base commonly used in organic synthesis. It is commercially available as a solid or in solution. The solid is a pyrophoric, off-white to light-orange powder that is sensitive to moisture.[1] While its molecular weight is well-established, other physical constants such as melting point and density are not consistently reported in publicly available literature, likely due to its reactivity and thermal instability.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀LiN | [2] |

| Molecular Weight | 79.07 g/mol | |

| Appearance | Off-white to light-orange solid | [1] |

| Melting Point | Data not consistently available | - |

| Boiling Point | Data not applicable (decomposes) | - |

| Density (solid) | Data not consistently available | - |

Note: Researchers should exercise caution when relying on specific values for melting point and density from single sources due to the lack of consensus in the literature.

Solubility and Behavior of this compound in Tetrahydrofuran (THF)

This compound is known to be soluble in ethereal solvents like THF. However, its "solubility" is not a simple dissolution of a monomeric species. In THF solution, this compound exists predominantly as a solvated dimer.[3] At lower THF concentrations, this equilibrium can shift to include higher-order aggregates such as trimers and even ladder-like structures.[3] This aggregation behavior is a critical consideration in its reactivity and the interpretation of any solubility data.

Table 2: Solubility and Aggregation Behavior of this compound in THF

| Parameter | Description | Source(s) |

| Qualitative Solubility | Soluble in THF | [4] |

| Quantitative Solubility | Specific quantitative data (e.g., g/100 mL or molarity at saturation) is not readily available in the literature. Solubility is influenced by temperature and the presence of other species. | - |

| Solution Structure | Primarily exists as a disolvated dimer in neat THF. | [3] |

| Aggregation | At low THF concentrations (<2.0 M), forms minor amounts of trimers and four- and six-rung ladder structures in equilibrium with the dimer. | [3] |

The following diagram illustrates the aggregation equilibria of this compound in THF.

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[5][6][7][8]

Synthesis of this compound

This protocol describes the in situ preparation of this compound from diethylamine and n-butyllithium.

Materials:

-

Anhydrous diethylamine

-

n-Butyllithium solution in hexanes (concentration accurately determined)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Schlenk flask with a magnetic stir bar

-

Syringes and needles

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Preparation: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Solvent Addition: Add anhydrous THF to the Schlenk flask via a cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Amine Addition: Slowly add freshly distilled diethylamine to the cold THF solution via syringe while stirring.

-

Lithiation: While maintaining the temperature at -78 °C, add a solution of n-butyllithium in hexanes dropwise to the stirred solution of diethylamine in THF. A white precipitate may form during the addition.

-

Warming and Dissolution: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C. The precipitate should dissolve to give a clear, pale yellow solution of this compound.

-

Concentration Determination: The concentration of the resulting this compound solution should be determined by titration (e.g., with a standard solution of sec-butanol and 1,10-phenanthroline as an indicator) before use.

Determination of Solubility in THF

This protocol outlines a method for determining the quantitative solubility of this compound in THF at a specific temperature.

Materials:

-

Solid, purified this compound

-

Anhydrous tetrahydrofuran (THF)

-

A temperature-controlled bath

-

A jacketed filtration apparatus suitable for air-sensitive techniques

-

Pre-weighed collection flask

-

Standardized acid solution for titration

-

Indicator (e.g., 1,10-phenanthroline)

Procedure:

-

Preparation of Saturated Solution:

-

In a glovebox or under a positive flow of inert gas, add an excess of solid this compound to a known volume of anhydrous THF in a sealed, stirred vessel.

-

Place the vessel in a temperature-controlled bath and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the solid to settle.

-

Using a cannula fitted with a filter tip (e.g., glass wool or a sintered glass frit), carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed Schlenk flask under an inert atmosphere.

-

-

Quantification:

-

Determine the mass of the transferred saturated solution by weighing the collection flask.

-

Carefully quench the solution with a known excess of a protic solvent (e.g., isopropanol).

-

Titrate the resulting solution with a standardized acid to determine the amount of this compound present.

-

-

Calculation:

-

From the mass and volume of the saturated solution and the titrated amount of this compound, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).

-

-

Temperature Dependence:

-

Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.

-

The following diagram outlines the workflow for the experimental determination of solubility.

Conclusion

This guide provides a summary of the currently available information on the physical properties and solubility of this compound in THF. It is evident that while the compound is widely used, a comprehensive and consistent dataset of its fundamental physical properties is lacking in the public domain. The complex aggregation behavior in solution further complicates a simple definition of solubility. The provided experimental protocols offer a starting point for researchers to safely synthesize and characterize this important reagent in their own laboratories. Further research to definitively determine the physical constants and quantitative solubility of this compound would be a valuable contribution to the field of organic chemistry.

References

- 1. 816-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C4H10LiN | CID 11137085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. molan.wdfiles.com [molan.wdfiles.com]

Technical Guide: The pKa of Diethylamide's Conjugate Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the acid dissociation constant (pKa) of diethylamine, the conjugate acid of the strong base lithium diethylamide (LDA). Understanding this fundamental property is crucial for professionals in chemical research and pharmaceutical development, as it governs the reactivity and behavior of diethylamine and its derivatives in various chemical environments. This guide summarizes reported pKa values, details the experimental methodologies for their determination, and provides visual representations of the underlying chemical principles and workflows.

Introduction to this compound and its Conjugate Acid

This compound ((C₂H₅)₂NLi), often abbreviated as LDEA, is a potent, non-pyrophoric strong base used in organic synthesis for deprotonation reactions. Its utility stems from its high basicity and good solubility in organic solvents. The reactivity of LDEA is intrinsically linked to the acidity of its conjugate acid, diethylamine ((C₂H₅)₂NH).

The pKa value quantifies the acidity of a compound. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For the conjugate acid of a base, a higher pKa value indicates a weaker acid and, consequently, a stronger base. The equilibrium between diethylamine and its protonated form, the diethylammonium ion, is fundamental to its chemical behavior.

Quantitative pKa Data for Diethylamine

The pKa of diethylamine has been determined by various methods, and the reported values are generally in close agreement. These values are crucial for predicting the extent of protonation in aqueous and non-aqueous media, which in turn affects solubility, reactivity, and biological interactions.

| Reported pKa Value | Solvent/Conditions | Source |

| 11.09 | Aqueous Solution | PubChem[1] |

| 10.98 | Not Specified | Alfa Chemistry[2], Wikipedia[3] |

| 10.58 | Not Specified | Human Metabolome Database |

Note: The pKa of amines can be influenced by factors such as temperature and the specific solvent system used.

Experimental Protocols for pKa Determination

The determination of pKa values is a cornerstone of physical chemistry and is essential for characterizing new chemical entities. The two most common methods for determining the pKa of amines like diethylamine are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination within a pH range of approximately 2 to 12.[4] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated pH meter.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., diethylamine) at a known concentration, typically around 1 mM.[5] If the substance has low water solubility, a co-solvent such as methanol may be used.[6]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[5]

-

-

Instrumentation Setup:

-

Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5]

-

-

Titration Procedure:

-

For a basic analyte like diethylamine, the solution is first acidified with the strong acid to a low pH (e.g., pH 1.8-2.0) to ensure complete protonation.[5]

-

The titration is then carried out by adding small, precise increments of the strong base (titrant).

-

After each addition, the solution is stirred to reach equilibrium, and the pH is recorded.[5]

-

The titration continues until the pH reaches a high value (e.g., pH 12-12.5), ensuring the analyte has been fully deprotonated.[5]

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point is identified as the point of steepest inflection on the curve.

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

-

The experiment is typically repeated multiple times (e.g., three to five titrations) to ensure accuracy and reproducibility.[5]

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent.

-

Prepare a series of buffer solutions with known, precise pH values that span the expected pKa of the analyte.

-

Create a set of solutions with a constant concentration of the analyte in each of the different pH buffers.

-

-

Spectroscopic Measurement:

-

Measure the UV-Vis absorbance spectrum for each of the prepared solutions using a spectrophotometer.

-

Identify the wavelengths at which the protonated and deprotonated forms of the analyte show the largest difference in absorbance.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the analyte.[7]

-

Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data at various pH values to calculate the pKa.

-

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the strong base this compound, its conjugate acid diethylamine, and the concept of pKa.

Caption: Acid-base relationship of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps involved in determining the pKa of an amine using the potentiometric titration method.

Caption: Workflow for pKa determination by titration.

References

- 1. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diethylamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Nucleophilic Nature of Lithium Diethylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium diethylamide (LDA) is a potent, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis. Its ability to efficiently deprotonate a wide range of weakly acidic protons, particularly at carbon centers, without competing nucleophilic attack, allows for the precise generation of reactive intermediates such as enolates. This technical guide provides an in-depth exploration of the core principles governing the non-nucleophilic character of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. Understanding the nuanced reactivity of LDA is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Core Principles: Understanding the Dichotomy of Basicity and Nucleophilicity

The efficacy of this compound as a selective base stems from the pronounced disparity between its high basicity and low nucleophilicity. This dichotomy is primarily governed by two key factors: steric hindrance and the electronic nature of the amide.

-

Steric Hindrance: The nitrogen atom in this compound is flanked by two bulky ethyl groups. This steric congestion physically impedes the approach of the amide to an electrophilic carbon atom, which is necessary for nucleophilic attack (such as in an SN2 reaction). In contrast, a proton is a small, sterically unencumbered electrophile, which can be readily accessed and abstracted by the base.[1] This steric impediment is a defining characteristic of non-nucleophilic bases.

-

High Basicity: The conjugate acid of this compound is diethylamine, which has a high pKa value (approximately 36-40).[2] This indicates that diethylamine is a very weak acid, and consequently, its conjugate base, the diethylamide anion, is an exceptionally strong base. This strong basic character allows LDA to deprotonate carbon acids with pKa values in the range of 18-35, such as ketones, esters, and nitriles, effectively and often irreversibly.[3]

Quantitative Analysis: Basicity vs. Nucleophilicity

| Reaction Pathway | Rate Constant (k) | Reaction Order in [Et₂NLi] | Reaction Order in [THF] | Dominant Character |

| SN2 (Alkylation) | kalk | 0.54 ± 0.03 | 2.0 ± 0.1 | Nucleophilic |

| E2 (Elimination) | kelim | 0.54 ± 0.03 | 2.0 ± 0.1 | Basic |

Data adapted from the reaction of 0.004 M 1-bromodododecane with Et₂NLi at 0°C in THF/toluene cosolvent.[4]

The product ratio of elimination to substitution provides a quantitative measure of the preference for LDA to act as a base rather than a nucleophile under these specific conditions. It is important to note that the reaction rates and product ratios are highly dependent on factors such as the substrate, solvent, temperature, and the aggregation state of the lithium amide.[4]

Comparative Overview with Other Non-Nucleophilic Bases

This compound is part of a broader class of sterically hindered strong bases. A qualitative comparison with other commonly used lithium amide bases is presented below.

| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |

| This compound | LDA (Et) | ~36-40 | Strong, non-nucleophilic base. More prone to nucleophilic addition than more hindered amides.[2] |

| Lithium Diisopropylamide | LDA (iPr) | ~36 | Very common, strong, non-nucleophilic base due to greater steric hindrance from isopropyl groups compared to ethyl groups.[3] |

| Lithium Hexamethyldisilazide | LiHMDS | ~30 | Weaker base than LDA but highly sterically hindered and less prone to hydride reduction side reactions.[2] |

| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37 | Extremely hindered and one of the least nucleophilic amide bases, often used when LDA fails.[2] |

Experimental Protocols

The following are detailed methodologies for the in situ preparation of this compound and its subsequent use in the formation of a kinetic enolate. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: In Situ Preparation of this compound (LDA)

Materials:

-

Diethylamine (anhydrous)

-

n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add diethylamine (1.05 equivalents relative to the substrate to be deprotonated) to the stirred THF via syringe.

-

While maintaining the temperature at 0 °C, add n-butyllithium (1.0 equivalent) dropwise via syringe. A cloudy white precipitate may form.

-

After the addition is complete, stir the solution at 0 °C for 30 minutes. The freshly prepared LDA solution is now ready for use.

Protocol 2: Generation of a Kinetic Enolate from an Unsymmetrical Ketone

Materials:

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

Freshly prepared this compound solution (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, add the freshly prepared this compound solution.

-

Cool the LDA solution to -78 °C using a dry ice/acetone bath.

-

In another flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the ketone solution dropwise to the stirred LDA solution at -78 °C. The addition should be done over a period of 10-15 minutes to ensure efficient deprotonation and minimize side reactions.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

-

Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours), and then allow it to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Proceed with standard aqueous workup and purification procedures.

Visualizing the Core Concepts

Logical Framework for Non-Nucleophilic Basicity

Caption: Factors contributing to the non-nucleophilic basicity of LDA.

Experimental Workflow for Kinetic Enolate Formation

Caption: Workflow for LDA preparation and kinetic enolate formation.

Conclusion

This compound's distinct character as a strong, non-nucleophilic base is a cornerstone of modern synthetic strategy. By leveraging its inherent steric hindrance and the high pKa of its conjugate acid, chemists can achieve selective deprotonations that are critical for the construction of complex molecular architectures. The principles and protocols outlined in this guide are intended to provide researchers with a robust framework for the effective and safe utilization of this powerful reagent in their synthetic endeavors. A thorough understanding of the factors that govern its reactivity, including concentration, solvent, and temperature, is essential for optimizing reaction outcomes and advancing the frontiers of chemical synthesis.

References

Lithium Diethylamide Aggregation State in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium diethylamide (LDA), a prominent non-nucleophilic strong base, is a cornerstone reagent in modern organic synthesis, particularly for the selective deprotonation of carbon acids to form carbanions. The reactivity, selectivity, and kinetics of reactions mediated by LDA are profoundly influenced by its aggregation state in solution. This aggregation is highly sensitive to the nature of the solvent, the presence of additives, concentration, and temperature. Understanding the equilibrium between monomeric, dimeric, and higher-order aggregates is therefore critical for reaction optimization, reproducibility, and mechanistic elucidation.

This technical guide provides an in-depth analysis of the aggregation behavior of this compound in various solvent systems. It summarizes key quantitative data, details the experimental protocols used for their determination, and presents logical relationships through visualizations to aid researchers in harnessing the full potential of this versatile reagent.

Core Concepts: Aggregation of Lithium Amides

Organolithium compounds, including lithium amides, tend to form aggregates in solution to minimize the electrostatic energy of the polar Li-N bond. The degree of aggregation is a dynamic equilibrium between different species, primarily monomers, dimers, and higher-order structures like trimers and tetramers. The position of this equilibrium is dictated by several factors:

-

Solvent Polarity and Coordinating Ability: Coordinating solvents, such as ethers, can stabilize the lithium cation through solvation, which tends to favor lower aggregation states.

-

Steric Hindrance: Bulky substituents on the nitrogen atom can disfavor the formation of higher aggregates.

-

Concentration: At higher concentrations, the equilibrium generally shifts towards higher aggregation states.

-

Temperature: The thermodynamics of aggregation and deaggregation are temperature-dependent, influencing the population of different species.

-

Additives: The presence of other lithium salts (e.g., LiCl) or coordinating agents (e.g., HMPA) can lead to the formation of mixed aggregates with distinct structures and reactivities.

Data Presentation: Aggregation State of this compound in Various Solvents

The following table summarizes the experimentally determined aggregation states of this compound in different solvent environments. The primary technique for these determinations is multinuclear NMR spectroscopy, particularly 6Li and 15N NMR.

| Solvent System | Predominant Aggregate Species | Experimental Technique(s) | Notes |

| Tetrahydrofuran (THF) | Disolvated Dimer | 6Li, 15N NMR Spectroscopy[1][2] | At typical concentrations used in synthesis, the disolvated dimer is the major species in THF solution. |

| THF (low concentration) | Monomer-Dimer Equilibrium | 6Li, 15N NMR Spectroscopy, Kinetic Studies[1] | At very low THF concentrations (<2.0 M), the presence of higher aggregates like 3- and 4-rung ladders has been observed.[1] |

| Diethyl Ether (Et2O) | Dimer and higher aggregates | Cryoscopy, NMR Spectroscopy | Diethyl ether is a less effective coordinating solvent than THF, leading to a greater propensity for higher aggregation states compared to THF. |

| Hydrocarbon (e.g., Hexane, Toluene) | Higher-order aggregates (Trimers, Tetramers) | 6Li, 15N NMR Spectroscopy | In non-coordinating hydrocarbon solvents, LDA exists as a mixture of higher-order cyclic oligomers. |

| THF with HMPA | Disolvated Dimer, Monomer | 6Li, 15N, 31P NMR Spectroscopy | Hexamethylphosphoramide (HMPA) is a strong coordinating ligand that can displace THF, leading to the formation of HMPA-solvated species. Evidence for monomeric species and ion triplets has been reported at higher HMPA concentrations. |

| THF with LiCl | Mixed Aggregates | 6Li, 15N NMR Spectroscopy | Lithium chloride can form mixed dimers with LDA, which can significantly influence the reactivity and reaction mechanism. |

Experimental Protocols

The characterization of this compound aggregates requires rigorous exclusion of air and moisture. The following are outlines of the key experimental methodologies.

Multinuclear NMR Spectroscopy

Objective: To identify and quantify the different aggregate species of LDA in solution. 6Li and 15N NMR are particularly informative due to the direct involvement of these nuclei in the Li-N bond.

Methodology:

-

Sample Preparation:

-

All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvents must be rigorously dried and degassed.

-

For enhanced sensitivity and structural elucidation, isotopically labeled [6Li,15N]LDA is often synthesized. This is typically achieved by reacting [15N]diethylamine with a 6Li-organolithium reagent (e.g., [6Li]n-butyllithium).

-

The prepared LDA solution of known concentration is transferred to a flame-dried NMR tube, which is then flame-sealed under vacuum.

-

-

NMR Data Acquisition:

-

Spectra are recorded on a high-field NMR spectrometer equipped with a multinuclear probe.

-

Low-temperature capabilities are essential to slow down the dynamic exchange between different aggregate species, allowing for the resolution of individual signals.

-

6Li NMR: Provides information on the number of different lithium environments. The chemical shift is sensitive to the coordination sphere of the lithium atom.

-

15N NMR: Reveals the number of nitrogen environments and, through coupling to 6Li, the number of lithium atoms bonded to each nitrogen.

-

Homonuclear and Heteronuclear Correlation Spectroscopy (e.g., 1H-6Li HOESY, 6Li-15N HMQC): These 2D NMR experiments are used to establish through-space and through-bond connectivities, aiding in the structural assignment of the aggregates.

-

-

Data Processing and Analysis:

-

Chemical shifts are referenced to an external standard (e.g., 0.3 M LiCl in methanol for 6Li).

-

Integration of the signals corresponding to different species allows for the determination of their relative populations and the calculation of equilibrium constants.

-

The multiplicity of the 15N signal (due to 1J15N-6Li coupling) indicates the number of lithium atoms directly bonded to the nitrogen in a given aggregate (n+1 rule for spin I=1 6Li).

-

Cryoscopy

Objective: To determine the average degree of aggregation of LDA in a given solvent by measuring the freezing point depression of the solvent.

Methodology:

-

Apparatus: A cryoscopy apparatus consists of a jacketed vessel to control the temperature, a sensitive thermometer (e.g., a Beckmann thermometer or a digital thermometer with high resolution), and a means for stirring. The entire setup must be maintained under an inert atmosphere.

-

Procedure:

-

A known mass of the pure, dry solvent is placed in the cryoscopy vessel, and its freezing point is accurately determined.

-

A known mass of LDA is added to the solvent, and the solution is allowed to reach thermal equilibrium.

-

The freezing point of the solution is then measured. The difference between the freezing points of the pure solvent and the solution (ΔTf) is the freezing point depression.

-

-

Calculation:

-

The molality (m) of the solute particles is calculated using the cryoscopic equation: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.

-

The apparent molar mass (Mapp) of the solute is then determined.

-

The degree of aggregation (n) is calculated as the ratio of the apparent molar mass to the molar mass of the LDA monomer: n = Mapp / Mmonomer.

-

Visualizations

Logical Relationships and Equilibria

The following diagrams illustrate the key equilibria and transformations involving this compound aggregates in solution.

Caption: Equilibrium between different aggregation states of this compound as a function of the solvent environment.

Experimental Workflow for NMR-based Aggregation Analysis

The following diagram outlines a typical workflow for determining the aggregation state of this compound using multinuclear NMR spectroscopy.

Caption: A generalized workflow for the analysis of this compound aggregation using NMR spectroscopy.

Conclusion

The aggregation state of this compound is a critical parameter that governs its reactivity and selectivity in organic synthesis. This guide has provided a comprehensive overview of the factors influencing LDA aggregation, summarized the known aggregation states in various solvents, and detailed the primary experimental techniques used for their characterization. By understanding and controlling the aggregation of LDA, researchers can achieve more consistent and predictable outcomes in their synthetic endeavors. The provided visualizations offer a simplified framework for comprehending the complex equilibria at play and the experimental approach to their study. For drug development professionals, this knowledge is crucial for the robust scale-up and optimization of synthetic routes involving this indispensable reagent.

References

An In-depth Technical Guide to the Mechanism of Action of Lithium Diethylamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium diethylamide (LDA), with the chemical formula

(C2H5)2NLiCore Mechanism of Action: Deprotonation

The principal function of LDA is to act as a strong Brønsted-Lowry base. It is particularly effective for deprotonating carbon acids, such as the α-hydrogens of ketones, esters, amides, and nitriles, to form resonance-stabilized carbanions known as enolates.[1][2] The large difference in acidity between the α-proton of a typical ketone (pKa ≈ 18-20) and the conjugate acid of LDA, diethylamine (pKa ≈ 36), ensures that the deprotonation reaction is rapid, essentially irreversible, and proceeds to completion.[3][4]

This complete conversion is crucial for subsequent reactions, such as alkylations, as it prevents the presence of both the electrophile (e.g., an alkyl halide) and the starting carbonyl compound, which could lead to side reactions like self-condensation.[5][6]

Physicochemical Properties Influencing the Mechanism

The unique reactivity of LDA is a direct consequence of its structural and electronic properties.

-

Strong Basicity : The high pKa of its conjugate acid, diethylamine, places LDA among the stronger bases used in organic chemistry, capable of deprotonating a wide range of C-H, N-H, and O-H bonds.[3][4]

-

Steric Hindrance and Non-Nucleophilicity : The presence of two bulky ethyl groups around the nitrogen atom sterically hinders its approach to electrophilic centers.[1][3] This feature is paramount to its function, as it allows LDA to act selectively as a base, abstracting a proton, rather than as a nucleophile, which would attack the carbonyl carbon. This contrasts with other strong bases like organolithium reagents (e.g., n-BuLi), which readily add to carbonyls.[5][7]

-

Solubility : LDA is highly soluble in ethereal solvents like tetrahydrofuran (THF), which are commonly used for enolate formation reactions.[5][7]

Table 1: Comparative pKa Values of Conjugate Acids

This table provides context for the basicity of LDA relative to other common bases and the acidity of typical substrates.

| Compound | Conjugate Acid | pKa of Conjugate Acid | Reference(s) |

| This compound (LDA) | Diethylamine | ~36 | [3][4] |

| Sodium Hydride (NaH) | Hydrogen (H₂) | >45 | [5][7] |

| Sodium Amide (NaNH₂) | Ammonia (NH₃) | 34 | [5][7] |

| Acetone (a typical ketone) | Protonated Acetone | ~19-20 | |

| Water (H₂O) | Hydronium (H₃O⁺) | -1.7 |

Aggregation State in Solution

In solution, particularly in common solvents like THF, organolithium reagents including LDA do not typically exist as simple monomers. Spectroscopic and kinetic studies have shown that LDA exists predominantly as a disolvated dimer.[8][9] However, the reactive species in many deprotonation reactions is believed to be the monomer, which exists in equilibrium with the dimer.[8]

The reaction kinetics can exhibit fractional orders with respect to LDA concentration, suggesting a pre-equilibrium involving deaggregation of the dimer to the monomer before the rate-limiting deprotonation step.[8][10][11] The state of aggregation can be influenced by the solvent, temperature, and the presence of other coordinating species, which in turn affects the overall reaction rate and selectivity.[8][12][13][14]

Caption: Aggregation equilibrium of LDA in THF solution.

Regioselectivity: Kinetic vs. Thermodynamic Control

One of the most powerful applications of LDA is in the regioselective formation of enolates from unsymmetrical ketones. The choice of base and reaction conditions can direct the deprotonation to occur at either the more or less sterically hindered α-carbon, leading to the thermodynamic or kinetic enolate, respectively.

-

Kinetic Enolate : This enolate is formed faster. Its formation is favored by the use of a strong, sterically hindered base like LDA at low temperatures (typically -78 °C).[15][16][17] The bulky base preferentially abstracts the more sterically accessible proton from the less substituted α-carbon.[6][18] The low temperature and the irreversible nature of the deprotonation by LDA "trap" this product before it can equilibrate to the more stable thermodynamic form.

-

Thermodynamic Enolate : This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established. This usually involves using a smaller, less hindered base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above) and longer reaction times.[15][16]

Caption: Pathways for kinetic vs. thermodynamic enolate formation.

Table 2: Conditions for Regioselective Enolate Formation

| Feature | Kinetic Control | Thermodynamic Control | Reference(s) |

| Base | Strong, bulky (e.g., LDA, LiTMP) | Smaller, strong (e.g., NaH, KHMDS) or weaker (e.g., NaOEt) | [15][16] |

| Temperature | Low (typically -78 °C) | Higher (0 °C to reflux) | [16][17] |

| Solvent | Aprotic (e.g., THF) | Aprotic or protic (if base is strong enough) | [16] |

| Reaction Time | Short | Long (to allow for equilibration) | [16] |

| Outcome | Less substituted, less stable enolate | More substituted, more stable enolate | [15][18] |

Experimental Protocols

Protocol 1: In Situ Preparation of this compound (LDA)

LDA is typically prepared fresh before use due to its instability upon storage.[19]

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Diethylamine (

), freshly distilledEt2NH -

n-Butyllithium (n-BuLi) in hexanes, titrated solution

-

Inert atmosphere (Argon or Nitrogen)

-

Dry, oven-baked glassware

Procedure:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Under a positive pressure of inert gas, charge the flask with anhydrous THF and the required molar equivalent of diethylamine.

-

Cool the solution to 0 °C using an ice-water bath.

-

While stirring, add a solution of n-butyllithium (typically 1.05 equivalents relative to the amine) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, stir the resulting clear, colorless to pale yellow solution for an additional 15-30 minutes at 0 °C. The LDA solution is now ready for use.[19]

Protocol 2: General Procedure for Kinetic Deprotonation of a Ketone

Procedure:

-

Prepare the LDA solution as described in Protocol 4.1.

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Add the ketone solution dropwise via cannula or syringe to the stirred LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

-

The enolate solution is now ready for reaction with an electrophile (e.g., addition of an alkyl halide for alkylation).

Caption: Experimental workflow for LDA preparation and use.

Limitations and Scope

While LDA is a versatile and powerful reagent, it is not without limitations. Its extreme basicity requires the use of aprotic solvents and the exclusion of moisture and acidic functional groups. Furthermore, with highly unhindered electrophiles, such as aldehydes or primary halides, LDA can sometimes act as a nucleophile, leading to undesired addition or substitution products.[15][19] Despite these limitations, its application extends beyond ketones to the deprotonation of esters, nitriles, amides, and hydrazones, making it an indispensable tool in modern organic synthesis.[2][4][6][15]

References

- 1. m.youtube.com [m.youtube.com]

- 2. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Solvent effects on the aggregation state of lithium dialkylaminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 17. Khan Academy [khanacademy.org]

- 18. uwindsor.ca [uwindsor.ca]

- 19. m.youtube.com [m.youtube.com]

A Cornerstone of Modern Synthesis: The Discovery and History of Lithium Amide Bases

Lithium amide bases represent a class of powerful, non-nucleophilic reagents that have revolutionized the field of organic synthesis. Their ability to selectively deprotonate a vast range of weakly acidic carbon- and heteroatom-based substrates has provided chemists with an indispensable tool for carbon-carbon bond formation, enolate chemistry, and the construction of complex molecular architectures. This technical guide delves into the historical discovery and development of these pivotal reagents, offering insights for researchers, scientists, and professionals in drug development.

From Element to Organometallic Powerhouse: The Genesis

The story of lithium amide bases begins with the discovery of the element itself. In 1817, Swedish scientist Johan August Arfwedson identified a new element within the minerals petalite and spodumene, naming it "lithium" from the Greek word lithos (stone).[1] It would take another century for the development of organolithium chemistry. In 1917, Wilhelm Schlenk reported the first synthesis of organolithium compounds, including methyllithium and ethyllithium.[2] These early organolithium reagents, while strong bases, were also potent nucleophiles, limiting their utility in reactions with sensitive electrophilic functional groups like esters and ketones.

The need for strong, yet non-nucleophilic, bases became increasingly apparent. Early work by chemists like Charles R. Hauser in the 1940s explored the use of alkali amides, such as sodium amide, in condensation reactions.[3][4] This laid the groundwork for the development of more tailored and selective reagents.

The Birth of a Workhorse: Lithium Diisopropylamide (LDA)

The pivotal moment in the history of lithium amide bases occurred in 1950. In a seminal publication, Matthew Hamell and Robert Levine at the University of Pittsburgh reported the preparation of Lithium Diisopropylamide (LDA).[5] Their goal was to effect the deprotonation of esters at the α-position to form enolates for subsequent reactions, without the competing nucleophilic attack at the carbonyl group that was common with other bases.[5][6] By reacting diisopropylamine with n-butyllithium, they created a sterically hindered, yet highly basic, reagent that favored proton abstraction over addition.[5] This discovery marked a paradigm shift, providing a solution to a long-standing challenge in organic synthesis.

LDA quickly became the preeminent non-nucleophilic strong base in the synthetic chemist's toolkit. Its high basicity (the pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF) allows it to deprotonate a wide variety of carbon acids, including ketones, esters, and nitriles.[5][6] The steric bulk of the two isopropyl groups effectively shields the nitrogen atom, drastically reducing its nucleophilicity.[5][7] This combination of properties is ideal for the regioselective formation of kinetic enolates from unsymmetrical ketones, a reaction that has become a cornerstone of modern synthetic strategy.[5][6]

Expansion of the Toolkit: LiHMDS, LiTMP, and Beyond

Following the success of LDA, researchers sought to develop other lithium amide bases with different steric and electronic properties to address a wider range of synthetic challenges.

-

Lithium Hexamethyldisilazide (LiHMDS): Derived from bis(trimethylsilyl)amine, LiHMDS is another sterically hindered, non-nucleophilic base.[8] With a conjugate acid pKa of about 26, it is a considerably weaker base than LDA.[8][9] This "delicate touch" makes it useful for substrates that may be sensitive to the stronger basicity of LDA or when thermodynamic enolate formation is desired under appropriate conditions.[9]

-

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): Prepared from 2,2,6,6-tetramethylpiperidine, LiTMP is an even more sterically hindered and potent base than LDA, with a conjugate acid pKa of approximately 37.[9][10] Its extreme steric bulk renders it almost completely non-nucleophilic, allowing it to perform deprotonations that are not possible even with LDA, often with faster kinetics.[9]

-

Chiral Lithium Amides: A significant advancement has been the development of chiral lithium amide bases. These reagents are designed to perform enantioselective deprotonations, creating chiral enolates from prochiral starting materials.[11][12] This methodology has become a powerful tool for introducing asymmetry into molecules, which is of critical importance in the synthesis of natural products and pharmaceutically active compounds.[11]

Quantitative Data Summary

The properties of the most common lithium amide bases are summarized in the table below for easy comparison.

| Base Name (Abbreviation) | Structure | pKa of Conjugate Acid | Key Features & Applications |

| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | ~36 | Most common; strong, sterically hindered base for kinetic enolate formation.[6][9] |

| Lithium Hexamethyldisilazide (LiHMDS) | LiN(SiMe₃)₂ | ~26 | Weaker base than LDA; used for sensitive substrates and thermodynamic enolates.[8][9] |

| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | LiN(CMe₂)₂(CH₂)₃ | ~37 | Very strong, highly hindered base; for deprotonations not possible with LDA.[9] |

| Lithium Diethylamide (LiNEt₂) | LiNEt₂ | ~36 | Less hindered than LDA; prone to nucleophilic addition but useful for epoxide isomerization.[9] |

Key Experimental Protocols

The following protocols are provided as representative examples of the preparation and use of lithium amide bases. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)

Objective: To prepare a ~0.5 M solution of LDA in tetrahydrofuran (THF).

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, nitrogen inlet, and a low-temperature thermometer.

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas. Allow to cool to room temperature.

-

To the flask, add anhydrous THF (e.g., 40 mL for a 50 mmol scale reaction).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.05 equivalents relative to n-BuLi) to the cold THF via syringe.

-

Slowly add the n-butyllithium solution (1.0 equivalent) dropwise via syringe to the stirred diisopropylamine/THF mixture, ensuring the internal temperature does not rise above -65 °C.[6]

-

After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir for an additional 20-30 minutes at 0 °C.[9]

-

The resulting clear, pale yellow solution of LDA is ready for use. It is typically re-cooled to -78 °C before the addition of the substrate.

Protocol 2: General Procedure for Kinetic Enolate Formation and Alkylation

Objective: To deprotonate a ketone at the less-substituted α-carbon using LDA and trap the resulting enolate with an alkyl halide.

Materials:

-

Freshly prepared LDA solution (~0.5 M in THF)

-

Substrate (e.g., an unsymmetrical ketone) dissolved in anhydrous THF

-

Electrophile (e.g., methyl iodide or benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

-

Cool the freshly prepared LDA solution (1.1 equivalents) to -78 °C in a dry ice/acetone bath.[6]

-

Prepare a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the stirred LDA solution at -78 °C.[6] This order of addition (ketone to base) is crucial to maintain an excess of base and ensure rapid, irreversible deprotonation.[6]

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-3 hours), or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.

Visualizing the Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the key historical developments and chemical principles.

Conclusion

The discovery of lithium diisopropylamide by Hamell and Levine was a landmark achievement that fundamentally changed the practice of organic synthesis. It ushered in an era of predictable and selective enolate generation, enabling countless total syntheses of natural products and the development of new pharmaceuticals. The subsequent expansion of the lithium amide family to include reagents like LiHMDS and LiTMP, as well as sophisticated chiral variants, has provided chemists with a nuanced and powerful set of tools for modern synthetic challenges. The history of these bases is a testament to the power of rational reagent design in solving complex chemical problems, and they will undoubtedly remain central to the art and science of organic chemistry for the foreseeable future.

References

- 1. A Brief History of Lithium - International Lithium Association [lithium.org]

- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nasonline.org [nasonline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Basic handling and storage precautions for lithium diethylamide solutions

An In-depth Technical Guide on the Core Handling and Storage Precautions for Lithium Diethylamide Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and procedures for the handling and storage of this compound (LDA) solutions. Given its reactive and pyrophoric nature, strict adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Introduction to this compound

This compound is a potent, non-nucleophilic strong base widely utilized in organic synthesis for deprotonation reactions. It is highly sensitive to air and moisture, reacting violently with water.[1][2] Solutions of this compound are typically pyrophoric, meaning they can ignite spontaneously upon contact with air.[3] Understanding and respecting these properties are paramount for its safe use.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against the hazards associated with this compound solutions.

Mandatory PPE includes:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-retardant lab coat is required.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In the event of a large spill or inadequate ventilation, a full-face respirator with appropriate cartridges should be used.[6]

Storage and Handling Precautions

Proper storage and handling are crucial to maintain the stability and safety of this compound solutions.

Storage Conditions

This compound solutions must be stored under an inert atmosphere, such as argon or nitrogen, to prevent reaction with air and moisture.[6] Containers should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2 - 8 °C | To minimize thermal decomposition.[5] Higher temperatures accelerate the degradation of the reagent.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with oxygen and moisture, which can lead to degradation and potential pyrophoricity.[6] |

| Container | Original manufacturer's container (e.g., Sure/Seal™) | Designed for safe storage and dispensing of air-sensitive reagents. |

| Storage Location | Approved flammable liquid storage cabinet | Provides secondary containment and fire protection. |

Handling Procedures

All manipulations of this compound solutions should be performed in a fume hood and under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Inert Atmosphere: Ensure all glassware is thoroughly dried and purged with an inert gas before use.[7]

-

Transfer Techniques: Use a syringe or cannula for transferring the solution from the storage bottle to the reaction vessel.[5]

-

Avoid Contamination: Prevent contact with water, alcohols, and other protic solvents, as this will result in a violent reaction.[6]

Incompatible Materials

This compound is incompatible with a wide range of substances. Contact with these materials must be strictly avoided.

| Incompatible Material | Potential Hazard |

| Water | Violent reaction, release of flammable and corrosive diethylamine vapor. |

| Acids | Violent reaction.[6] |

| Alcohols | Violent reaction.[6] |

| Oxidizing Agents | Fire and explosion hazard.[6] |

| Carbon Dioxide | Can react, not suitable for fire extinguishing. |

| Halogenated Hydrocarbons | Potential for vigorous or explosive reactions. |

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

Spill Response

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: If the spill is small and manageable, cover it with a non-combustible absorbent material such as dry sand, soda ash, or powdered limestone. Do not use water or carbon dioxide. [8]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough cleaning.

Fire Extinguishing

-

Suitable Extinguishers: Use a Class D fire extinguisher (for combustible metals) or dry powder extinguishers. Dry sand can also be used to smother the fire.[5][6]

-

Unsuitable Extinguishers: DO NOT use water, carbon dioxide, or halogenated extinguishing agents.

Experimental Protocols

Protocol for Stability Testing of this compound Solutions

This protocol is adapted from kinetic study methodologies for organolithium reagents and provides a framework for assessing the stability of this compound solutions under specific storage conditions.[9]

Objective: To determine the rate of decomposition of a this compound solution over time at a given temperature.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., THF/hexane).

-

Anhydrous, deoxygenated solvent for dilutions.

-

Internal standard (e.g., a non-reactive hydrocarbon like decane).

-

Oven-dried, nitrogen-flushed serum vials with septa.

-

Gas-tight syringes.

-

Constant temperature bath.

-

Gas chromatograph (GC) or other suitable analytical instrument.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the this compound to be tested in the desired solvent system within a glovebox or under a strict inert atmosphere.

-

Sample Preparation: In a series of oven-dried, nitrogen-flushed serum vials, aliquot a precise volume of the stock solution. Add a known concentration of an internal standard.

-

Storage: Place the vials in a constant temperature bath set to the desired storage temperature (e.g., 4 °C, 25 °C).

-

Sampling and Quenching: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the temperature bath. Immediately quench a small, precise aliquot of the solution by adding it to a vial containing a proton source (e.g., a solution of isopropanol in hexane).

-

Analysis: Analyze the quenched samples by GC to determine the concentration of diethylamine (the product of quenching active this compound) relative to the internal standard.

-

Data Analysis: Plot the concentration of active this compound (calculated from the diethylamine concentration) versus time. The rate of decomposition can be determined from the slope of this plot.

Quantitative Data on Stability:

While specific data for this compound is limited, data for the closely related lithium diisopropylamide (LDA) provides valuable insight.

| Compound/Solvent System | Storage Temperature | Decomposition Rate | Reference |

| 26 wt% LDA in THF/ethyl benzene | Room Temperature | 0.2 wt% per day | [10] |

| LDA solution with no stabilizer in THF/cyclohexane | 18-35 °C | 11.7% loss per month | [11] |

| LDA solution with 4-5 mole % excess DIPA or TEA | 18-35 °C | 6% loss per month | [11] |

| LDA solution with 10% excess DIPA or TEA | 18-35 °C | 4% loss per month | [11] |

| LDA solutions with optimal THF and stabilizer | 0 °C | Stable for three months with no precipitation | [12][13] |

Protocol for Quenching Unused this compound Solutions

This protocol outlines a safe method for neutralizing excess or degraded this compound solutions.[5][14]

Objective: To safely deactivate residual this compound.

Materials:

-

Unused or degraded this compound solution.

-

Anhydrous, non-reactive solvent for dilution (e.g., heptane or toluene).

-

Isopropanol.

-

Methanol.

-

Water.

-

A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet/outlet.

-

Ice-water bath.

Procedure:

-

Setup: Assemble the reaction flask in a fume hood. Ensure a continuous flow of inert gas.

-

Dilution: Transfer the this compound solution to the reaction flask and dilute it significantly with an unreactive solvent like heptane. The goal is to reduce the concentration and moderate the reaction rate.

-

Cooling: Cool the flask in an ice-water bath.

-

Slow Addition of Isopropanol: Slowly add isopropanol from the addition funnel to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Addition of Methanol: Once the addition of isopropanol no longer produces a vigorous reaction, slowly add methanol.

-

Addition of Water: After the reaction with methanol has subsided, slowly add water to quench any remaining reactive material.

-

Neutralization: Once the quenching is complete and the solution has returned to room temperature, the resulting basic solution can be neutralized with a weak acid (e.g., citric acid or acetic acid) before disposal.[14]

Visualizations

References

- 1. Lithium Dimethylamide, 95%+|CAS 3585-33-9|RUO [benchchem.com]

- 2. strem.com [strem.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. リチウムジメチルアミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catsci.com [catsci.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]

- 13. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]

- 14. chemistry.nd.edu [chemistry.nd.edu]

Theoretical Insights into the Structure and Reactivity of Lithium Diethylamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium diethylamide (LiDEA, Et₂NLi) is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions. Its efficacy and selectivity are intrinsically linked to its solution-state structure, which is characterized by a complex equilibrium of various aggregated species. Understanding the geometry, stability, and relative reactivity of these aggregates is paramount for rational reaction design and optimization. This technical guide provides an in-depth analysis of the structure and reactivity of this compound through the lens of modern computational chemistry. We summarize key theoretical data on the geometries and aggregation energies of LiDEA oligomers and delve into the calculated mechanisms of its characteristic reactions. Detailed experimental protocols for the spectroscopic and kinetic techniques used to validate these theoretical models are also presented.

The Aggregation States of this compound in Solution

In solution, lithium amides like LiDEA exist not as simple monomers but as a dynamic equilibrium of aggregates, primarily dimers, trimers, and higher-order oligomers known as ladders. The specific distribution of these species is highly dependent on the solvent, concentration, and temperature. Theoretical calculations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the structures and relative stabilities of these aggregates.

Computational Methodology for Structural Analysis

The structural parameters and aggregation energies of LiDEA oligomers are typically calculated using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d). To more accurately model solution-phase behavior, calculations often include explicit solvent molecules (e.g., tetrahydrofuran, THF) to account for coordination to the lithium centers. Single-point energy calculations using higher levels of theory, such as MP2, are sometimes employed to refine the energetics.

A representative computational protocol involves:

-

Geometry Optimization: The initial structures of LiDEA monomers, dimers, and higher aggregates (both unsolvated and solvated) are optimized to find their lowest energy conformations.

-

Frequency Calculations: These are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Energy Calculation: The total electronic energy of each optimized species is calculated. Aggregation energies are then determined by comparing the energy of an aggregate to the sum of the energies of its constituent monomers.

Calculated Structures and Energetics of LiDEA Aggregates

While extensive computational studies have been published for the closely related lithium diisopropylamide (LDA), specific high-level theoretical data for LiDEA is less abundant in the literature. However, the principles are directly transferable, and the available data, combined with experimental evidence, provide a clear picture. Computational studies on related lithium amides suggest that unsolvated dimers and higher aggregates are significantly stabilized by aggregation, a trend that is expected to hold for LiDEA.

Previous ⁶Li and ¹⁵N NMR spectroscopic investigations have definitively shown that this compound exists as a dimer in tetrahydrofuran (THF)[1]. At lower THF concentrations, minor amounts of 3- and 4-rung ladder structures are also observed[1]. Computational studies, often using dimethylamine as a simplified model for diethylamine to manage computational cost, support the disolvated dimer as a key species in THF[1].

Table 1: Representative Calculated Geometries of Lithium Amide Dimers

| Parameter | LiDMA Dimer (Gas Phase) | LiDMA·2THF Dimer |

| Li-N Bond Length (Å) | 1.95 - 2.05 | 2.00 - 2.10 |

| Li-O Bond Length (Å) | N/A | 1.90 - 1.95 |

| N-Li-N Angle (°) | ~85 - 95 | ~90 - 100 |

| Li-N-Li Angle (°) | ~75 - 85 | ~80 - 90 |

Note: Data presented is based on typical values for lithium dimethylamide (LiDMA) as a model for LiDEA from DFT calculations. Exact values will vary with the level of theory and basis set.